2-(4-Ethylpiperidin-1-yl)acetonitrile
Description
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-(4-ethylpiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C9H16N2/c1-2-9-3-6-11(7-4-9)8-5-10/h9H,2-4,6-8H2,1H3 |
InChI Key |
ACGHJFTYNCPKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Pharmaceutical Compounds
2-(4-Ethylpiperidin-1-yl)acetonitrile is often utilized as an intermediate in the synthesis of various pharmaceutical agents. Its piperidine structure provides a scaffold for the development of compounds with diverse biological activities. For instance, derivatives of this compound have been explored for their potential as analgesics and anticonvulsants, particularly in the context of neuropathic pain management and seizure disorders .
b. Anticonvulsant Activity
Research has indicated that compounds derived from this compound exhibit significant anticonvulsant properties. Studies have shown that certain derivatives can effectively inhibit seizures in animal models, suggesting their potential use in treating epilepsy . The structure-activity relationship (SAR) studies highlight how modifications to the piperidine ring influence anticonvulsant efficacy, making this compound a valuable starting point for further drug development.
Neurological Research
a. T-Type Calcium Channel Inhibition
The compound has been investigated for its ability to inhibit T-type calcium channels, which are implicated in various neurological disorders, including neuropathic pain and epilepsy. A series of 1,4-disubstituted piperidines, including derivatives of this compound, were synthesized and evaluated for their efficacy against these channels . The findings suggest that these compounds could lead to new treatments for conditions characterized by abnormal neuronal excitability.
b. Potential for Treating Psychiatric Disorders
Given its structural properties, there is ongoing research into the potential applications of this compound in treating psychiatric disorders. The piperidine moiety is known to interact with various neurotransmitter systems, which may contribute to its therapeutic effects. Future studies could explore its role in modulating mood and anxiety through targeted receptor interactions.
Table 1: Summary of Research Findings on Derivatives of this compound
Comparison with Similar Compounds
Piperidine Derivatives with Ester Groups ()
The European patent application () describes 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives with varying alkyl chains (e.g., methyl to nonyl esters). These compounds share the piperidine core but differ in substituents and functional groups. For instance, Ethyl 2-(piperidin-4-yl)acetate () features an acetate ester instead of a nitrile, reducing polarity compared to 2-(4-Ethylpiperidin-1-yl)acetonitrile.
Aryl-Substituted Acetonitriles ()

2-(2,4-Dichlorophenyl)acetonitrile () and 2-(5-methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () highlight the versatility of the acetonitrile group in diverse scaffolds. The former’s dichlorophenyl group contributes to hydrophobic interactions in COX-2 docking studies, while the latter’s triazole-thioether moiety may influence hydrogen bonding and metabolic stability. In contrast, this compound lacks aromaticity, which could reduce π-π stacking but enhance solubility compared to highly lipophilic aryl analogs .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Values for this compound are inferred from structural analogs. The nitrile group likely lowers LogP compared to dichlorophenyl analogs but increases it relative to ester-containing derivatives .
Electronic and Reactivity Profiles
While direct quantum chemical data for this compound are unavailable, demonstrates the use of DFT calculations to analyze HOMO-LUMO gaps and charge distribution in nitrile-containing coumarin derivatives. By analogy, the ethyl group on the piperidine ring may donate electron density, stabilizing the HOMO and altering reactivity. The nitrile’s electron-withdrawing nature could localize electron density on the piperidine nitrogen, influencing protonation states or intermolecular interactions .
Q & A
Q. Q1. What are the recommended safety protocols for handling 2-(4-Ethylpiperidin-1-yl)acetonitrile in laboratory settings?
Methodological Answer: Due to the structural similarity of piperidine derivatives to neurotoxic agents (e.g., fentanyl analogs), strict safety measures are required.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps to avoid inhalation .
- Waste Management: Segregate waste into sealed containers labeled for hazardous organic nitriles. Collaborate with certified waste disposal services to prevent environmental contamination .
- Stability: Store at -20°C in airtight, light-resistant containers. Stability ≥5 years has been documented for structurally related piperidine-acetonitrile derivatives under these conditions .
Q. Q2. How can UV/Vis spectroscopy be optimized to characterize this compound in solution?
Methodological Answer:
- Solvent Selection: Use acetonitrile as the solvent due to its low UV cutoff (190–205 nm), which minimizes interference. Prepare solutions at 0.1–1.0 mg/mL to avoid aggregation .
- Wavelength Calibration: The compound’s λmax is expected near 255 nm, consistent with conjugated nitrile-piperidine systems. Validate with a reference standard (e.g., 4-Ethyl-N-phenethylpiperidin-4-amine hydrochloride) .
- Data Validation: Compare absorbance ratios at λmax and 280 nm to detect impurities (e.g., unreacted starting materials) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?
Methodological Answer:
- Structure Refinement: Use SHELXL for small-molecule refinement. Key metrics:
- Validation Tools: Employ PLATON to check for missed symmetry or disorder. For example, interatomic distances (e.g., C3...C62 = 2.78 Å) should align with van der Waals radii .
- Contradiction Resolution: If bond angles deviate >5° from literature, re-examine data collection (e.g., crystal twinning, radiation damage) .
Q. Q4. What synthetic strategies improve yield in the preparation of this compound while minimizing byproducts?
Methodological Answer:
- Reaction Optimization:
- Purification: Employ flash chromatography (gradient: 10–30% ethyl acetate in hexane). Confirm purity via HPLC (C18 column, acetonitrile/water = 70:30, flow rate 1.0 mL/min) .
- Byproduct Mitigation: If N-alkylation byproducts form, reduce reaction temperature to 40°C and increase steric hindrance with bulky bases (e.g., DIPEA) .
Q. Q5. How can structure-activity relationship (SAR) studies guide the modification of this compound for CNS-targeted applications?
Methodological Answer:
- Key Modifications:
- Lipophilicity: Introduce electron-withdrawing groups (e.g., -CF3) to the piperidine ring to enhance blood-brain barrier penetration. Calculate logP using QSPR models (target: 2.0–3.5) .
- Bioisosteres: Replace the nitrile group with a tetrazole ring to improve metabolic stability while retaining hydrogen-bonding capacity .
- Validation: Test analogs in vitro for receptor binding (e.g., σ-1 receptors) and cytotoxicity (MTT assay). Cross-reference with analogs like 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetonitrile for activity trends .
Q. Q6. What experimental design principles address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Factorial Design: Vary solvents (acetonitrile, DMSO, ethanol), temperature (25–40°C), and pH (4–8) to identify optimal solubility conditions. Use a central composite design (CCD) for response surface modeling .
- Contradiction Analysis: If solubility in acetonitrile varies between studies, verify water content via Karl Fischer titration (<0.1% required) .
- Validation: Compare experimental data with COSMO-RS predictions to identify systematic errors (e.g., incorrect activity coefficients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
